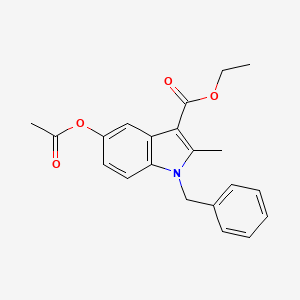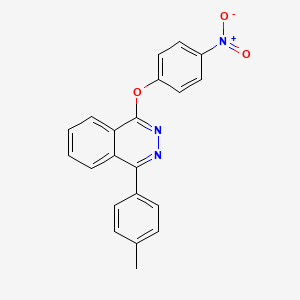
ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate, also known as JWH-018, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential therapeutic applications. It was first synthesized by John W. Huffman in 1995 as part of his research into the structure-activity relationships of cannabinoids. Since then, JWH-018 has been widely studied for its pharmacological properties and potential medical benefits.
作用机制
Ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate acts as a partial agonist of the cannabinoid receptor CB1, which is predominantly found in the central nervous system. This receptor is involved in a variety of physiological processes, including pain perception, appetite regulation, and mood. This compound binds to the CB1 receptor and activates it, leading to a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, making it a promising candidate for the development of new analgesic drugs. This compound has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from damage and death.
实验室实验的优点和局限性
Ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been extensively studied, with a large body of literature available on its pharmacological properties and potential therapeutic applications. However, this compound also has some limitations. It is a synthetic compound, which may limit its applicability to natural systems. In addition, its effects on the CB1 receptor may be complex and difficult to interpret.
未来方向
There are several future directions for research on ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate. One area of interest is the development of new drugs based on its pharmacological properties. This compound has been shown to have analgesic, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the development of new drugs. Another area of interest is the study of its effects on the CB1 receptor. This compound has been shown to act as a partial agonist of this receptor, but its effects may be more complex than previously thought. Finally, there is a need for further research on the safety and efficacy of this compound in humans, particularly in the context of its potential therapeutic applications.
合成方法
Ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate can be synthesized using a variety of methods, including the reaction of 1-benzyl-1H-indole-3-carboxylic acid with acetic anhydride and ethylamine. This reaction produces this compound as a white crystalline solid. The purity of the synthesized compound can be confirmed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
Ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate has been extensively studied for its potential therapeutic applications in a variety of medical conditions. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of neurological disorders such as multiple sclerosis, epilepsy, and Parkinson's disease.
属性
IUPAC Name |
ethyl 5-acetyloxy-1-benzyl-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-4-25-21(24)20-14(2)22(13-16-8-6-5-7-9-16)19-11-10-17(12-18(19)20)26-15(3)23/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLRICCFOMBSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R*,3S*,6R*)-5-(1H-indazol-3-ylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5325955.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5325958.png)
![8-(2,3,4-trifluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5325975.png)
![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5325986.png)
![N-(3-chloro-4-methylphenyl)-4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5325995.png)
![N-[4-(aminocarbonyl)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5325998.png)
![3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B5326002.png)
![5-[1-(3,5-dimethoxybenzyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5326009.png)

![7-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5326030.png)
![ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326048.png)
![4-{2-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B5326049.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5326053.png)
